4-Hydroxy-3-nitrophenylacetic Acid
4-Hydroxy-3-nitrophenylacetic Acid
(4-hydroxy-3-nitrophenyl)acetic acid is a monocarboxylic acid that is acetic acid carrying a 2-hydroxy-3-nitrophenyl substituent at C-2. It has a role as a hapten. It is a conjugate acid of a (4-hydroxy-3-nitrophenyl)acetate.
2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as NO2hpa or NP-Hapten, is classified as a nitrophenol. Nitrophenols are compounds containing a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms. 2-(4-hydroxy-3-nitrophenyl)acetic acid is considered a slightly soluble (in water), acidic compound.
2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as NO2hpa or NP-Hapten, is classified as a nitrophenol. Nitrophenols are compounds containing a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms. 2-(4-hydroxy-3-nitrophenyl)acetic acid is considered a slightly soluble (in water), acidic compound.
Brand Name:
Vulcanchem
CAS No.:
10463-20-4
VCID:
VC0137600
InChI:
InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)
SMILES:
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O
Molecular Formula:
C8H7NO5
Molecular Weight:
197.14 g/mol
4-Hydroxy-3-nitrophenylacetic Acid
CAS No.: 10463-20-4
Reference Standards
VCID: VC0137600
Molecular Formula: C8H7NO5
Molecular Weight: 197.14 g/mol
CAS No. | 10463-20-4 |
---|---|
Product Name | 4-Hydroxy-3-nitrophenylacetic Acid |
Molecular Formula | C8H7NO5 |
Molecular Weight | 197.14 g/mol |
IUPAC Name | 2-(4-hydroxy-3-nitrophenyl)acetic acid |
Standard InChI | InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) |
Standard InChIKey | QBHBHOSRLDPIHG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O |
Description | (4-hydroxy-3-nitrophenyl)acetic acid is a monocarboxylic acid that is acetic acid carrying a 2-hydroxy-3-nitrophenyl substituent at C-2. It has a role as a hapten. It is a conjugate acid of a (4-hydroxy-3-nitrophenyl)acetate. 2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as NO2hpa or NP-Hapten, is classified as a nitrophenol. Nitrophenols are compounds containing a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms. 2-(4-hydroxy-3-nitrophenyl)acetic acid is considered a slightly soluble (in water), acidic compound. |
Synonyms | (4-hydroxy-3-nitrophenyl)acetyl 3-nitro-4-hydroxyphenylacetic acid 4-hydroxy-3-nitrophenyl acetyl 4-hydroxy-3-nitrophenylacetate 4-hydroxy-3-nitrophenylacetic acid 4-hydroxy-3-nitrophenylacetyl 4-hydroxy-5-nitrophenyl acetic acid 4-OHNOPHAX hapten NP NP-hapten |
PubChem Compound | 447364 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume